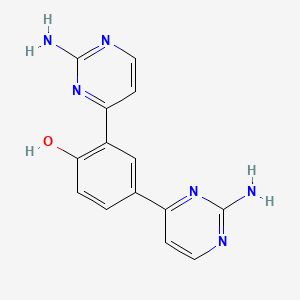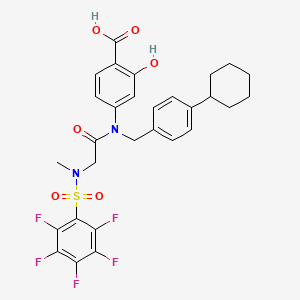![molecular formula C20H27N3O4S B612170 Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester CAS No. 1428535-92-5](/img/structure/B612170.png)
Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester is involved in various synthetic processes. For instance, its reactivity with different nucleophiles leads to the formation of diverse heterocyclic compounds, as demonstrated in the synthesis of pyrano[2,3-c]pyrazoles and their hydrogenated analogs. This synthesis utilizes substituted 3-hydroxypyrazoles prepared from ethyl esters of substituted acetoacetic acids and hydrazine hydrate, showing the compound's versatility in organic synthesis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
- Another study highlights the compound's utility in forming esters or amides through reactions with O- or N-nucleophiles. This is evident in the synthesis of N-substituted indole-2-thiols and benzo[b]thiophenes, showcasing its role in constructing complex molecular structures (Androsov & Neckers, 2007).
Molecular Properties and Electronic Characteristics
- The compound's electronic properties have been studied, showing significant potential in molecular electronics. For example, derivatives of this compound form self-assembled monolayers on gold, displaying asymmetric current–voltage characteristics attributed to molecular rectification. This suggests potential applications in nanoelectronic devices (Ashwell, Hamilton, & High, 2003).
- Quantum chemical investigations have explored the molecular properties of related pyrrolidinones. Such studies are crucial for understanding the electronic structure and reactivity, which can be applied in designing new materials and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Applications in Peptide Synthesis
- The compound's utility in peptide synthesis is notable. For example, its derivatives have been used to investigate asymmetric induction in conjugate additions, leading to high stereoselectivity and good yields. This is significant for synthesizing pharmaceutical intermediates like captopril (Kim, Lee, Hwang, & Kim, 2005).
Propiedades
Número CAS |
1428535-92-5 |
|---|---|
Nombre del producto |
Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester |
Fórmula molecular |
C20H27N3O4S |
Peso molecular |
405.51 |
Nombre IUPAC |
S-((S)-7-oxo-6-((R)-5-oxopyrrolidine-2-carboxamido)-7-(phenylamino)heptyl) ethanethioate |
InChI |
InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1 |
Clave InChI |
QGYPCQAYENIOOF-DLBZAZTESA-N |
SMILES |
CC(SCCCCC[C@H](NC([C@@H](CC1)NC1=O)=O)C(NC2=CC=CC=C2)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ST7612AA1; ST 7612AA1; ST7612AA1. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)
![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)




![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)